![molecular formula C13H19ClN2O B571999 1-Benzoyl-4-piperidinemethanamine HCl CAS No. 1286264-52-5](/img/structure/B571999.png)
1-Benzoyl-4-piperidinemethanamine HCl
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Description
1-Benzoyl-4-piperidinemethanamine HCl is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.75576 .
Synthesis Analysis
This compound is a versatile chemical that finds extensive application in scientific research. It aids in the development of novel drugs, acts as a crucial precursor in organic synthesis, and exhibits potential for studying neurological disorders.Molecular Structure Analysis
The molecular structure of 1-Benzoyl-4-piperidinemethanamine HCl consists of 13 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzoyl-4-piperidinemethanamine HCl include its molecular formula (C13H19ClN2O), molecular weight (254.75576), and its role as a precursor in organic synthesis .Scientific Research Applications
Synthesis of Fentanyl Analogs
This compound serves as a starting reagent in the synthesis of fentanyl, a potent synthetic opioid analgesic used for treating severe pain .
Development of Antibacterial Agents
It has been reported as a precursor in the synthesis of potent antibacterial agents against resistant organisms, including methicillin and vancomycin-resistant S. aureus .
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12;/h1-5,11H,6-10,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRIKGNHSDPSOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride | |
CAS RN |
1286264-52-5 |
Source
|
Record name | Methanone, [4-(aminomethyl)-1-piperidinyl]phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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